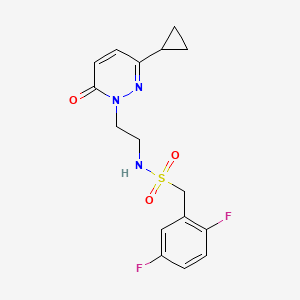
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17F2N3O3S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group and a pyridazinone moiety, which are critical for its pharmacological properties. Its molecular formula is C13H16F2N4O2S, with a molecular weight of approximately 342.36 g/mol. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C13H16F2N4O2S |
| Molecular Weight | 342.36 g/mol |
| Key Functional Groups | Cyclopropyl, Pyridazinone, Sulfonamide |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformations. For instance, it has been observed to inhibit certain enzymes involved in tumor growth, suggesting potential anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it induces G1 cell cycle arrest and apoptosis in various cancer cell lines. For example, one study reported that the compound effectively inhibited cell proliferation in human cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Enzyme Inhibition
This compound has been shown to inhibit specific proteases associated with viral replication, such as the HCV NS3/4A protease. This inhibition is linked to the compound's ability to bind effectively to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Study on Antitumor Activity : In a preclinical study, this compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups .
- Inhibition of Viral Proteases : A study focusing on antiviral properties demonstrated that the compound effectively inhibited HCV NS3/4A protease activity in vitro. The binding affinity was quantified using surface plasmon resonance techniques, revealing a strong interaction between the compound and the enzyme .
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-13-3-4-14(18)12(9-13)10-25(23,24)19-7-8-21-16(22)6-5-15(20-21)11-1-2-11/h3-6,9,11,19H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQKYNTXOWQZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














